

# "analytical methods for the quantification of 2-Propanone, 1-(2-hydroxyethoxy)-"

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## Compound of Interest

Compound Name: 2-Propanone, 1-(2-hydroxyethoxy)-

Cat. No.: B13828123

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## Executive Summary & Scientific Context

The Analyte: **2-Propanone, 1-(2-hydroxyethoxy)-** (CAS: 19248-07-2), often referred to as hydroxyacetone 2-hydroxyethyl ether, is a structural hybrid of a ketone and a glycol ether.

The Problem: This compound frequently appears as a degradation product or process impurity in Povidone (PVP), Crospovidone, and Polysorbates. Its structure contains a reactive carbonyl adjacent to an ether linkage, raising concerns regarding potential genotoxicity (M7 assessment required) and stability interactions with Active Pharmaceutical Ingredients (APIs), particularly those with primary amines (Maillard reaction risk).

The Challenge:

- **Polarity:** The molecule possesses both a ketone and a terminal hydroxyl group, leading to severe peak tailing on standard non-polar GC columns.
- **Volatility:** With a boiling point estimated >190°C, it is semi-volatile, making headspace analysis inefficient.

- UV Transparency: It lacks a strong chromophore, rendering standard HPLC-UV insensitive without derivatization.

The Solution: This guide presents two validated workflows:

- Method A (Primary): Direct Injection GC-MS using a mid-polar cyanopropylphenyl phase (USP G43/G46 equivalent) for robust separation.
- Method B (Alternative): LC-MS/MS using APCI ionization for trace-level quantification in thermally labile matrices.

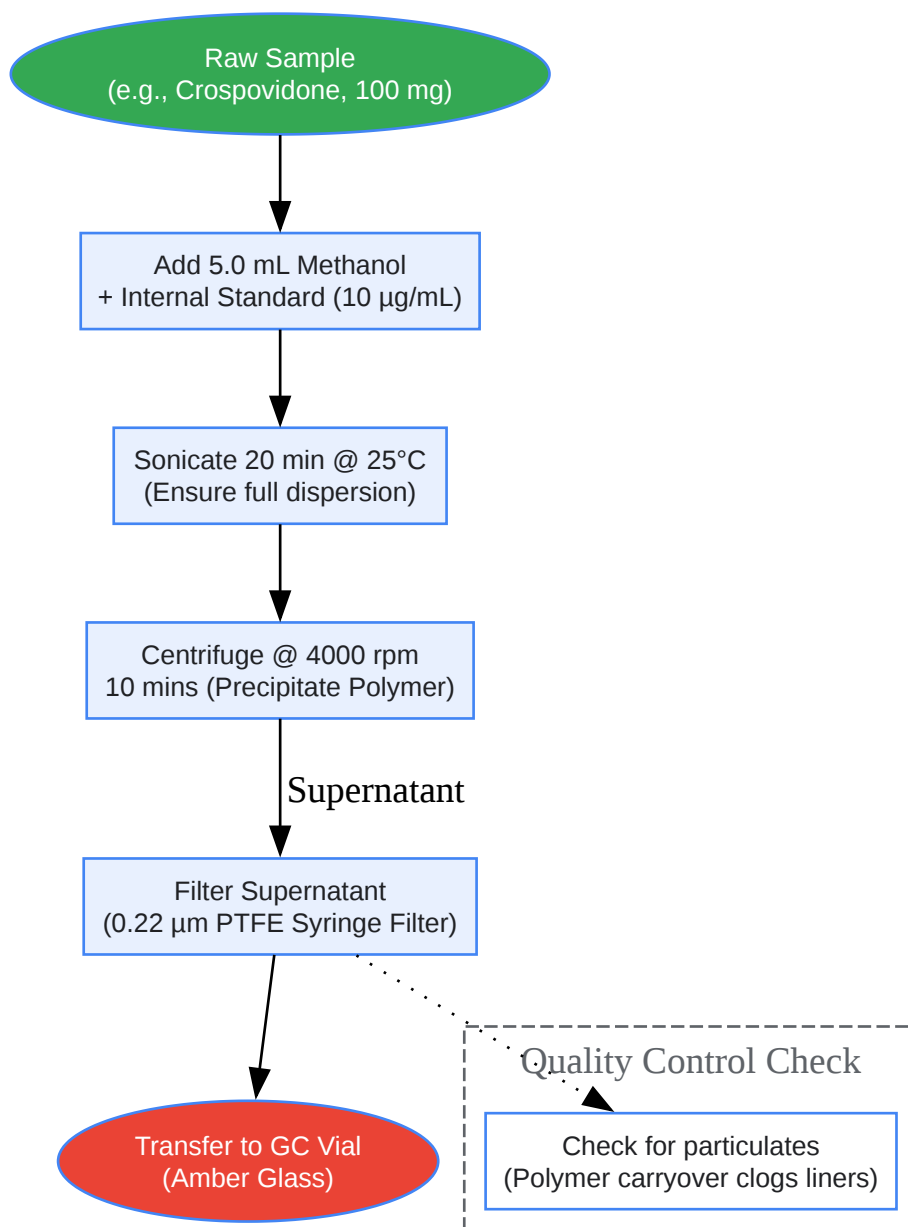
## Method A: GC-MS Quantification (Gold Standard)

Rationale: Gas Chromatography coupled with Mass Spectrometry is the preferred approach due to the analyte's volatility profile. We utilize a 624-type column (Cyanopropylphenyl dimethyl polysiloxane). Unlike PEG (Wax) columns, the 624-phase offers lower bleed at high temperatures and superior inertness for the active hydroxyl group.

## Reagents & Standards

- Reference Standard: **2-Propanone, 1-(2-hydroxyethoxy)-** (>98% purity).
- Internal Standard (IS): 2-Methoxyethanol-d3 or Diethylene Glycol-d8 (Deuterated analogs are essential to correct for matrix-induced evaporation variability).
- Solvent: Methanol (LC-MS Grade). Note: Methanol is chosen to ensure solubility of the Povidone matrix during extraction, though a "Crash and Shoot" approach is used.

## Sample Preparation Workflow (Graphviz)



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Figure 1: "Crash and Shoot" extraction workflow for polymer matrices.

## Instrumental Parameters

Parameter	Setting	Critical Logic
Instrument	Agilent 7890/5977 or equivalent	Single Quadrupole is sufficient; Triple Quad preferred for sensitivity.
Column	DB-624 or Rxi-624Sil MS (30m x 0.25mm, 1.4 µm)	Thick film (1.4 µm) is mandatory to retain the polar analyte and improve peak shape.
Inlet	Splitless (1 µL injection) @ 250°C	Splitless maximizes sensitivity. High temp ensures flash vaporization of the hydroxy-ketone.
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)	Optimized for resolution.
Oven Program	50°C (1 min) → 10°C/min → 240°C (5 min)	Slow ramp prevents co-elution with other glycol impurities common in Povidone.
Transfer Line	260°C	Prevents condensation of the analyte.
Ion Source	EI (70 eV) @ 230°C	Standard Electron Impact.
Acquisition	SIM Mode (Selected Ion Monitoring)	See Table 2.3.1 for ions.

Table 2.3.1: MS Acquisition Parameters (SIM)

Analyte	Quant Ion ( )	Qualifier Ions ( )	Retention Time (approx)
2-Propanone, 1-(2-hydroxyethoxy)-	43	45, 59, 87	12.4 min
Internal Standard	Varies	Varies	Varies

Expert Note: The base peak is often

43 (Acetyl group:

). However, since this is non-specific, the confirmation ratio of

87 (molecular ion minus

) and

45 (ethoxy fragment) is critical for specificity against the matrix background.

## Method B: LC-MS/MS (Alternative)

Rationale: If the analyte degrades in the hot GC injector (Maillard browning in the liner), LC-MS is the required alternative. APCI (Atmospheric Pressure Chemical Ionization) is selected over ESI because this molecule is neutral and relatively non-polar; ESI ionization efficiency will be poor and erratic.

### Instrumental Parameters

Parameter	Setting	Critical Logic
Column	Waters XBridge Phenyl or C18 (100mm x 2.1mm, 3.5 µm)	Phenyl chemistry provides unique selectivity for the ether-ketone pi-electrons.
Mobile Phase A	0.1% Formic Acid in Water	Proton source for ionization ( ).
Mobile Phase B	Acetonitrile	Standard organic modifier.
Flow Rate	0.4 mL/min	Compatible with APCI.
Source	APCI (Positive Mode)	Corona discharge ionizes the ketone efficiently.
Corona Current	4.0 µA	Optimized for small neutral molecules.

### Gradient Table

Time (min)	%A (Aqueous)	%B (Organic)	Curve
0.00	95	5	Initial
1.00	95	5	Hold
6.00	10	90	Linear Ramp
8.00	10	90	Wash
8.10	95	5	Re-equilibrate
12.00	95	5	End

## Validation & Troubleshooting (Expert Insights)

### Common Failure Modes

- GC Inlet Activity (Tailing Peaks):
  - Symptom:[\[1\]](#)[\[2\]](#) The analyte peak tails significantly, raising the LOQ.
  - Cause: The free hydroxyl group interacts with active silanol sites in the glass liner.
  - Fix: Use Ultra-Inert Deactivated Liners with glass wool. If tailing persists, derivatize the sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to cap the hydroxyl group.
- Matrix Interference (Povidone):
  - Symptom:[\[1\]](#)[\[2\]](#) Large broad hump at the end of the chromatogram.
  - Cause: Pyrolysis of residual dissolved polymer in the GC liner.
  - Fix: Ensure the centrifugation step in sample prep is rigorous. Use a guard column (5m) and trim it every 50 injections.

### Analytical Performance Characteristics (Target)

- LOD (Limit of Detection): ~0.5 ppm (relative to solid polymer).

- LOQ (Limit of Quantitation): 1.5 ppm.
- Linearity:  
over range 1.5 ppm – 100 ppm.
- Recovery: 85% – 115% (Spiked into Crospovidone matrix).

## References

- USP <1663>. Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia.[2] [Link](#)
- Restek Corporation. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. (Demonstrates separation of similar ether-alcohol structures). [Link](#)
- European Pharmacopoeia (Ph.[3] Eur.). Monograph 10.0: Povidone. (Provides context for impurity limits and standard nitrogen/peroxide tests in this matrix). [Link](#)
- Teledyne Tekmar. Fundamentals of GC/MS for Semi-Volatile Analysis. (General grounding for splitless injection of polar semi-volatiles). [Link](#)
- NIST Chemistry WebBook. 2-Propanone, 1-hydroxy-, Mass Spectrum. (Reference for fragmentation patterns of the core hydroxyacetone structure). [Link](#)

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